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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanol

Cat. No.: B2381419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of

cyclobutyl(cyclopropyl)methanol, a unique bicyclic alcohol with significant potential in

organic synthesis and medicinal chemistry. This document details its chemical properties,

synthesis, and reactivity, with a focus on its applications in drug discovery and development.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is

cyclobutyl(cyclopropyl)methanol.[1][2] It is a secondary alcohol characterized by the

presence of both a cyclobutyl and a cyclopropyl ring attached to the carbinol carbon. The

presence of these strained ring systems imparts distinct chemical properties and reactivity.

Table 1: Physicochemical Properties of Cyclobutyl(cyclopropyl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2381419?utm_src=pdf-interest
https://www.benchchem.com/product/b2381419?utm_src=pdf-body
https://www.benchchem.com/product/b2381419?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclobutyl_cyclopropyl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Cyclobutyl_cyclopropyl_methanol
https://www.benchchem.com/product/b2381419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2381419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₈H₁₄O PubChem[1]

Molecular Weight 126.20 g/mol PubChem[1][3]

CAS Number 219717-34-7 PubChem[1]

Appearance Colorless liquid (predicted) General chemical knowledge

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 126.104465066 Da PubChem[1]

Topological Polar Surface Area 20.2 Å² PubChem[1]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of

cyclobutyl(cyclopropyl)methanol are not extensively published in readily available literature,

a standard and logical synthetic route would involve the Grignard reaction. This common

organometallic reaction is a staple in organic synthesis for the formation of carbon-carbon

bonds.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of cyclobutyl(cyclopropyl)methanol from

cyclopropanecarboxaldehyde and a cyclobutyl Grignard reagent.

Materials:

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Cyclobutyl bromide

Iodine crystal (as an initiator)

Cyclopropanecarboxaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation of the Grignard Reagent:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine.

Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the

dropping funnel. The reaction is initiated when the color of the iodine disappears and

bubbling is observed.

Once the reaction has started, add the remaining cyclobutyl bromide solution at a rate that

maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the cyclobutylmagnesium bromide.

Reaction with Aldehyde:

Cool the Grignard reagent to 0 °C in an ice bath.

Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise with

stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.
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Work-up and Purification:

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of

saturated aqueous ammonium chloride solution.

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium

sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the resulting crude oil by fractional distillation or column chromatography on silica

gel to yield pure cyclobutyl(cyclopropyl)methanol.

Logical Workflow for Synthesis
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Caption: Synthetic workflow for cyclobutyl(cyclopropyl)methanol.

Chemical Reactivity: Ring Expansion
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A significant aspect of the chemistry of cyclobutyl(cyclopropyl)methanol is its susceptibility

to ring expansion under acidic conditions.[4] The high ring strain of the cyclopropyl group, in

particular, makes the cyclopropylcarbinyl cation prone to rearrangement. This reactivity is a

crucial consideration for synthetic planning and for understanding the compound's stability.

Under acidic catalysis, the hydroxyl group is protonated and leaves as a water molecule,

forming a secondary carbocation. This carbocation can then undergo rearrangement through

the expansion of either the cyclopropyl or the cyclobutyl ring. The expansion of the three-

membered cyclopropyl ring is generally favorable as it relieves significant ring strain.[4]

Reaction Pathway for Acid-Catalyzed Rearrangement

Cyclobutyl(cyclopropyl)methanol Protonated Alcohol+ H+ Secondary Carbocation- H2O Ring Expansion (Cyclopropyl opens) Cyclopentyl Carbocation Intermediate 1,2-Hydride Shift Tertiary Carbocation Elimination (E1)- H+ Rearranged Alkene Products

Click to download full resolution via product page

Caption: Acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol.

Applications in Drug Development
While cyclobutyl(cyclopropyl)methanol is not itself a therapeutic agent, it serves as a

valuable building block for the synthesis of more complex molecules. The incorporation of the

cyclopropyl moiety, in particular, is a well-established strategy in medicinal chemistry to

modulate the properties of drug candidates.[5][6]

The cyclopropyl group can offer several advantages in drug design:[6]

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic

chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

This can increase the half-life of a drug.

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can

lock a molecule into a specific conformation that is favorable for binding to a biological target,

thereby increasing potency and selectivity.[6]
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Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a

critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

[5]

Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can

reduce binding to unintended targets.[6]

The cyclobutyl ring, while less commonly used as a bioisostere, also provides a rigid scaffold

that can be used to orient functional groups in three-dimensional space and explore the steric

requirements of a binding pocket.

Logical Relationship of the Cyclopropyl Moiety in Drug Design

Cyclopropyl Moiety
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(Rigidity, Strain)
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influences
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Caption: Influence of the cyclopropyl group on drug properties.

Conclusion
Cyclobutyl(cyclopropyl)methanol is a structurally interesting synthetic intermediate. Its value

to researchers and drug development professionals lies in its potential as a scaffold for

introducing the beneficial cyclopropyl and cyclobutyl moieties into larger, more complex

molecules. A thorough understanding of its synthesis and chemical reactivity, particularly its

propensity for acid-catalyzed rearrangement, is essential for its effective utilization in the design

and development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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